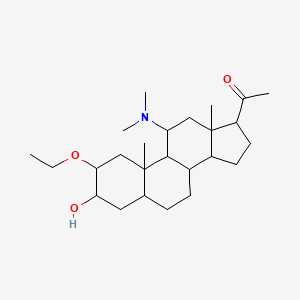
11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one
Description
Le Minaxolone est un stéroïde neuroactif qui a été développé comme anesthésique général. Il est connu pour sa modulation allostérique positive du récepteur de l'acide gamma-aminobutyrique de type A et du récepteur de la glycine. Malgré ses propriétés anesthésiques prometteuses, le Minaxolone a été retiré avant son enregistrement en raison de la toxicité observée lors d'une administration à long terme chez le rat .
Propriétés
Formule moléculaire |
C25H43NO3 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-[11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3 |
Clé InChI |
NCGLTZSBTFVVAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |
Origine du produit |
United States |
Méthodes De Préparation
Le Minaxolone peut être synthétisé par une série de réactions chimiques impliquant l'introduction de groupes fonctionnels spécifiques sur un squelette stéroïdien. La voie de synthèse implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec un précurseur stéroïdien.
Introduction de groupes fonctionnels : Les substituants 2β-éthoxy et 11α-diméthylamino sont introduits par des réactions chimiques spécifiques.
Hydroxylation : Le groupe 3α-hydroxy est introduit par des réactions d'hydroxylation.
Produit final : Le produit final, le Minaxolone, est obtenu après purification et caractérisation.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le Minaxolone a été étudié de manière approfondie pour ses propriétés anesthésiques. Ses applications comprennent :
Chimie : Utilisé comme composé modèle pour étudier les anesthésiques stéroïdiens et leurs interactions avec les récepteurs.
Biologie : Étudié pour ses effets sur les récepteurs de l'acide gamma-aminobutyrique de type A et de la glycine.
Médecine : Exploré comme agent anesthésique potentiel, bien qu'il n'ait pas été commercialisé en raison de préoccupations concernant la toxicité.
Mécanisme d'action
Le Minaxolone exerce ses effets en modulant l'activité des récepteurs de l'acide gamma-aminobutyrique de type A et de la glycine. Il améliore les effets inhibiteurs de l'acide gamma-aminobutyrique, ce qui entraîne une sédation et une anesthésie. Les cibles moléculaires comprennent des sites de liaison spécifiques sur le récepteur de l'acide gamma-aminobutyrique de type A, distincts de ceux des benzodiazépines.
Applications De Recherche Scientifique
Minaxolone has been studied extensively for its anesthetic properties. Its applications include:
Chemistry: Used as a model compound to study steroidal anesthetics and their interactions with receptors.
Biology: Investigated for its effects on gamma-aminobutyric acid type A and glycine receptors.
Medicine: Explored as a potential anesthetic agent, although it was not marketed due to toxicity concerns.
Mécanisme D'action
Minaxolone exerts its effects by modulating the activity of gamma-aminobutyric acid type A and glycine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The molecular targets include specific binding sites on the gamma-aminobutyric acid type A receptor, distinct from those of benzodiazepines .
Comparaison Avec Des Composés Similaires
Le Minaxolone est comparé à d'autres stéroïdes neuroactifs tels que :
Alphaxalone : Les deux composés sont des modulateurs allostériques positifs des récepteurs de l'acide gamma-aminobutyrique de type A, mais le Minaxolone est plus puissant et efficace.
Hydroxydione : Similaire dans ses propriétés anesthésiques, mais diffère dans sa structure chimique et ses interactions avec les récepteurs.
Eltanolone : Un autre stéroïde neuroactif avec des effets similaires mais des propriétés pharmacocinétiques différentes
Le caractère unique du Minaxolone réside dans ses groupes fonctionnels spécifiques et leurs effets sur la modulation des récepteurs, ce qui en fait un composé précieux pour la recherche malgré son retrait de l'utilisation clinique.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


